molecular formula C14H19N5O5 B12884199 Pyroglutamyl-3-methylhistidyl-glycine CAS No. 82780-18-5

Pyroglutamyl-3-methylhistidyl-glycine

Cat. No.: B12884199
CAS No.: 82780-18-5
M. Wt: 337.33 g/mol
InChI Key: GBCIQPUAKFIRCP-UWVGGRQHSA-N
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Description

Contextualizing Pyroglutamyl Peptides in Biochemical and Physiological Research

Pyroglutamyl (pGlu) peptides are a class of molecules characterized by an N-terminal pyroglutamic acid residue. This feature is the result of a post-translational modification where an N-terminal glutamine or glutamic acid residue of a peptide chain undergoes intramolecular cyclization. chemicalbook.comresearchgate.net This structural alteration is not merely a minor chemical change; it confers significant biological properties. The formation of the pyroglutamyl ring renders these peptides resistant to degradation by most aminopeptidases, thereby increasing their stability and bioavailability in biological systems. chemicalbook.comresearchgate.netwikipedia.org

Structural Characteristics and Chemical Significance of Pyroglutamyl-3-methylhistidyl-glycine within the Peptide Landscape

Pyroglutamic Acid (pGlu): As the N-terminal residue, pyroglutamic acid provides the peptide with enhanced stability against enzymatic degradation. wikipedia.org This modification is crucial as it can significantly extend the biological half-life of the peptide compared to its non-cyclized counterpart.

3-Methylhistidine: This is a methylated derivative of the amino acid histidine, where a methyl group is attached to the 3-position (tele or τ position) of the imidazole (B134444) ring. rupahealth.com 3-methylhistidine is primarily known as a biomarker for skeletal muscle protein breakdown, as it is formed by the post-translational methylation of histidine residues in actin and myosin. wikipedia.orgbevital.nobuyersguidechem.com Once these proteins are catabolized, 3-methylhistidine is released and excreted without being reutilized in protein synthesis. bevital.norupahealth.com Its presence in a peptide sequence like P-3MHG is chemically significant, as the methylation can alter the electronic properties and steric bulk of the histidine side chain, potentially influencing receptor binding and biological activity.

Glycine (B1666218): As the simplest amino acid, with a single hydrogen atom as its side chain, glycine provides conformational flexibility to the peptide backbone.

The chemical significance of P-3MHG lies in the combination of these residues. The pyroglutamyl cap suggests a molecule with a potentially prolonged duration of action, while the 3-methylhistidyl residue introduces a specific modification that distinguishes it from other histidine-containing peptides.

Current Research Landscape and Definitional Considerations: P-3MHG versus Pyroglutamyl-Histidyl-Glycine (pEHG) and other Histidine Derivatives

The current research landscape for P-3MHG is notably sparse. While the compound is identified by the CAS number 82780-18-5, there is a significant lack of published studies detailing its specific synthesis, biological activity, or physiological role. chemicalbook.com

In contrast, the non-methylated analogue, Pyroglutamyl-Histidyl-Glycine (pEHG), is more thoroughly researched. pEHG has been identified as an endogenous tripeptide that can act as a tissue-specific antimitotic, selectively inhibiting the proliferation of colon epithelial cells. It has been proposed to function through a G protein-coupled receptor, stimulating the second messenger cAMP.

The key difference between P-3MHG and pEHG is the methylation on the histidine ring. This single methyl group can have profound effects on the peptide's properties:

Nomenclature: The nitrogen atoms in the imidazole ring of histidine are designated as pros (π, near the side chain) and tele (τ, far from the side chain). In the common biochemical numbering system, these correspond to the 1- and 3-positions, respectively. rupahealth.com Thus, 3-methylhistidine refers to methylation at the tele nitrogen atom.

Potential Functional Differences: Methylation can impact a peptide's interaction with its target receptors. It can alter the hydrophobicity, charge distribution, and hydrogen-bonding capacity of the histidine side chain. This could lead to P-3MHG having a different binding affinity, specificity, or efficacy compared to pEHG. However, without direct comparative studies, these potential differences remain theoretical.

Research Gaps and Future Academic Inquiries Pertaining to P-3MHG

The most significant aspect of the current state of knowledge regarding P-3MHG is the vastness of the research gaps. The lack of dedicated studies on this specific peptide presents numerous opportunities for future academic inquiry.

Key areas that warrant investigation include:

Synthesis and Characterization: There is a need for published, detailed protocols for the synthesis and purification of P-3MHG. Comprehensive characterization using techniques like mass spectrometry and NMR spectroscopy would confirm its structure and provide foundational data for further studies.

Biological Activity Screening: A primary research goal should be to determine if P-3MHG possesses any biological activity. Given the known functions of pEHG and other pyroglutamyl peptides, screening P-3MHG for effects on cell proliferation (particularly in colon cells), receptor binding (e.g., to TRH receptors or other G protein-coupled receptors), and potential neurological effects would be a logical starting point.

Comparative Studies with pEHG: Direct comparative studies between P-3MHG and pEHG are essential to understand the functional role of the 3-methylhistidyl modification. Such studies could elucidate whether methylation enhances, diminishes, or alters the biological activity of the parent peptide.

Endogenous Occurrence: A critical question is whether P-3MHG is an endogenously produced peptide or merely a synthetic compound. Investigating its potential presence in biological tissues and fluids, particularly in relation to muscle protein turnover, could open new avenues for understanding its physiological relevance.

Biosynthesis Pathways of Pyroglutamyl-Containing Peptides

The formation of the N-terminal pyroglutamyl residue is a critical post-translational modification that confers stability to peptides against degradation by aminopeptidases. This process can occur through both endogenous cyclization and specific enzymatic synthesis.

Endogenous N-Terminal Cyclization of Glutamine and Glutamic Acid Residues in Peptides

The formation of a pyroglutamyl residue can occur spontaneously from N-terminal glutamine or glutamic acid residues in peptides. This non-enzymatic intramolecular cyclization involves the nucleophilic attack of the alpha-amino group on the gamma-carbon of the side chain, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule (from glutamic acid) or an ammonia molecule (from glutamine). While this reaction can happen spontaneously, particularly under certain conditions of pH and temperature, it is often a slow process under physiological conditions. The rate of spontaneous cyclization is generally higher for N-terminal glutamine compared to glutamic acid.

Enzymatic Synthesis Approaches for Pyroglutamyl Peptides and Analogues

The biosynthesis of many biologically active pyroglutamyl peptides is catalyzed by the enzyme glutaminyl cyclase (QC). This enzyme significantly accelerates the conversion of N-terminal glutaminyl residues into pyroglutamyl residues. pnas.orgnih.gov Glutaminyl cyclase is widely distributed in mammalian tissues, including the brain and pituitary gland, and plays a crucial role in the post-translational processing of various hormonal precursors to their active pyroglutamyl forms. pnas.orgnih.gov The enzymatic reaction is highly specific for the N-terminal glutaminyl residue and provides a regulated pathway for the formation of these modified peptides. pnas.org

Enzymatic Degradation Mechanisms of Pyroglutamyl Peptides

The degradation of pyroglutamyl peptides is mediated by a specific class of enzymes known as pyroglutamyl peptidases (PCPs) or pyroglutamyl aminopeptidases. These enzymes hydrolyze the peptide bond linking the N-terminal pyroglutamyl residue to the adjacent amino acid.

Characterization and Activity of Pyroglutamyl Peptidases (e.g., Type I, Type II, Thyroliberinase)

Several types of pyroglutamyl peptidases have been identified in mammalian tissues, each with distinct characteristics and substrate specificities.

Pyroglutamyl Peptidase I (PCP-I): This is a cytosolic cysteine peptidase with a broad substrate specificity. nih.govebi.ac.uk It is capable of cleaving the N-terminal pyroglutamyl residue from a wide range of peptides. nih.govebi.ac.uk PCP-I is ubiquitously distributed in various tissues. nih.gov

Pyroglutamyl Peptidase II (PCP-II): In contrast to PCP-I, PCP-II is a membrane-bound metalloenzyme with a high degree of substrate specificity. nih.gov Its activity is primarily directed towards thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov

Thyroliberinase: This is a serum pyroglutamyl peptidase that shares biochemical properties with PCP-II, including its high molecular mass and specificity for TRH. nih.gov

EnzymeLocationClassSubstrate Specificity
Pyroglutamyl Peptidase I (PCP-I) CytosolCysteine PeptidaseBroad
Pyroglutamyl Peptidase II (PCP-II) Membrane-boundMetalloenzymeNarrow (primarily TRH)
Thyroliberinase SerumMetalloenzymeNarrow (primarily TRH)

Specificity of Peptide Bond Hydrolysis Adjacent to the Pyroglutamic Acid Moiety

The efficiency of hydrolysis of the peptide bond adjacent to the pyroglutamic acid moiety by pyroglutamyl peptidases is influenced by the nature of the adjacent amino acid residue. For Pyroglutamyl Peptidase I, the rate of hydrolysis is affected by the amino acid in the second position. While PCP-I has a broad specificity, it exhibits preferences for certain amino acids. For instance, some studies suggest a preference for amino acids like threonine, glutamic acid, and methionine in the position adjacent to the pyroglutamyl residue, while others indicate a lower activity towards bulky or aromatic side chains. dcu.ie Notably, if the amino acid adjacent to the pyroglutamyl residue is proline, the peptide bond is generally resistant to hydrolysis by mammalian PCP-I. nih.gov Minor alterations to the pyroglutamyl ring itself can also significantly impact the enzyme's ability to cleave the adjacent peptide bond. nih.gov

Metabolism of Constituent Amino Acids: Glycine and Methylhistidine

The complete degradation of this compound would release its constituent amino acids, glycine and 3-methylhistidine, which then enter their respective metabolic pathways.

Glycine Metabolism: Glycine is a non-essential amino acid with diverse metabolic roles. It can be synthesized from serine, threonine, and choline. The major catabolic pathway for glycine is the glycine cleavage system, which is a multi-enzyme complex that degrades glycine to carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. Glycine is also a precursor for the synthesis of numerous important biomolecules, including glutathione, heme, creatine, and purines.

3-Methylhistidine Metabolism: 3-Methylhistidine is a post-translationally modified amino acid formed by the methylation of histidine residues in actin and myosin. It is released during the degradation of these muscle proteins. Unlike many other amino acids, 3-methylhistidine is not reutilized for protein synthesis and is not significantly metabolized in the body. It is primarily excreted in the urine either unchanged or as its N-acetyl derivative. The urinary excretion of 3-methylhistidine is often used as an index of muscle protein breakdown.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82780-18-5

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

2-[[(2S)-3-(3-methylimidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H19N5O5/c1-19-7-15-5-8(19)4-10(13(23)16-6-12(21)22)18-14(24)9-2-3-11(20)17-9/h5,7,9-10H,2-4,6H2,1H3,(H,16,23)(H,17,20)(H,18,24)(H,21,22)/t9-,10-/m0/s1

InChI Key

GBCIQPUAKFIRCP-UWVGGRQHSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CN1C=NC=C1CC(C(=O)NCC(=O)O)NC(=O)C2CCC(=O)N2

Origin of Product

United States

Structural Characterization and Structure Activity Relationship Sar Studies of Pyroglutamyl Peptides, Applicable to P 3mhg

Conformational Analysis of Pyroglutamyl Peptides and their Influence on Biological Function

Spectroscopic Probes of Peptide Secondary Structure (e.g., Beta-sheet formation, aggregation propensity)

Various spectroscopic techniques are instrumental in elucidating the secondary structure of peptides. These methods provide insights into the conformational preferences of pyroglutamyl peptides, such as their tendency to form ordered structures like beta-sheets, which can lead to aggregation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in solution. wisc.edu For instance, studies on pyroglutamated amyloid-β (Aβ) peptides, which are implicated in neurodegenerative diseases, have used CD and Fourier-transform infrared (FTIR) spectroscopy to reveal a higher propensity to form β-sheet structures compared to their unmodified counterparts. nih.gov This increased β-sheet content is often associated with a greater tendency to aggregate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. It can be used to determine the precise folding of a peptide, identify hydrogen bonds, and characterize the residues involved in secondary structure elements. wisc.edu

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the peptide backbone conformation. The frequencies of amide bands in IR and Raman spectra can be analyzed to determine the distribution of secondary structures, including α-helices, β-sheets, turns, and random coils. wisc.edu

While specific spectroscopic data for Pyroglutamyl-3-methylhistidyl-glycine is not extensively documented in publicly available literature, the principles derived from studies on other pyroglutamyl peptides, particularly short peptides and amyloidogenic fragments, are highly relevant. These studies consistently show that the pGlu modification can significantly influence secondary structure and aggregation propensity. nih.gov

Dynamics of Pyroglutamyl Rings within Peptide Structures

Molecular dynamics (MD) simulations have emerged as a key tool for studying the dynamic behavior of peptides at an atomistic level. mdpi.comresearchgate.netbonvinlab.org Simulations of pyroglutamylated peptides have shown that the pGlu residue significantly alters the peptide's electronic properties and conformational ensemble. nih.govnih.gov The conversion of an N-terminal glutamate or glutamine to the cyclic pyroglutamate results in charge neutralization, making the peptide more hydrophobic. nih.govnih.gov

Key findings from computational studies include:

Altered Electrostatics: The pGlu modification changes the permanent and induced dipoles of the peptide, which can affect its interactions with water and biological receptors. nih.govnih.gov

Conformational Shifts: The presence of the pGlu ring can lead to shifts in inter-residue contacts and favor specific conformations. For example, in simulations of Aβ peptides, the hydrophobic C-terminus was found to interact more closely with the N-terminal pyroglutamate. nih.gov

Structural Stabilization: In some proteins, the pGlu residue contributes to structural integrity by forming hydrogen bonds with other residues, thereby stabilizing secondary structures like α-helices. nih.gov

These dynamic properties, governed by the pyroglutamyl ring, are critical for the peptide's ability to adopt a biologically active conformation and interact with its target.

In Vitro Structure-Activity Relationship Investigations of Peptide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide relates to its biological activity. By systematically modifying the peptide's structure and evaluating the resulting changes in function, researchers can identify the key molecular determinants of activity.

Impact of N-Terminal Pyroglutamate on Peptide Function and Potency

The N-terminal pyroglutamate residue is a critical determinant of the function and potency of many bioactive peptides. Its formation, which can occur spontaneously from N-terminal glutamine or glutamate, has profound effects on the peptide's properties. nist.govsemanticscholar.org

Impact of N-Terminal PyroglutamateDescriptionReferences
Increased Stability The cyclic structure of the pGlu residue protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This significantly increases the peptide's half-life in biological systems. nih.govnih.gov
Enhanced Receptor Binding The pGlu residue can be essential for the proper conformation required for binding to a specific receptor. It can contribute to the structural rigidity needed for a high-affinity interaction. nih.gov
Modulation of Physicochemical Properties The conversion to pGlu neutralizes the N-terminal charge, increasing the peptide's hydrophobicity. This can influence its solubility, membrane permeability, and aggregation tendency. nih.govnih.gov
Structural Integrity The pGlu residue can play a role in maintaining the overall three-dimensional structure of a protein or peptide, which is often essential for its biological function. nih.gov

The formation of pyroglutamate is a common post-translational modification for many hormones and secreted proteins, highlighting its physiological importance in regulating peptide bioactivity. researchgate.net

Structural Determinants of Biological Activity within Tripeptide Scaffolds

Tripeptides represent a common structural motif in biologically active molecules. SAR studies on pyroglutamyl tripeptides, such as the well-characterized Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂), provide a valuable framework for understanding the structural requirements for activity in this class of compounds.

Extensive research on TRH analogues has demonstrated that all three amino acid positions and the C-terminal amide are crucial for its biological activity. nih.gov

PositionStructural FeatureImportance for Activity
Position 1 (pGlu) Pyroglutamyl residueEssential for receptor recognition and protection against enzymatic degradation.
Position 2 (His) Imidazole (B134444) ring of HistidinePlays a key role in receptor binding and activation. Replacement with other amino acids, such as asparagine, can convert an agonist into an inhibitor. nih.gov
Position 3 (Pro) Proline ringContributes to the conformational rigidity of the peptide, which is important for adopting the correct orientation for receptor binding.
C-terminus AmidationOften critical for full biological activity, as it neutralizes the negative charge of the carboxyl group and can participate in hydrogen bonding with the receptor. nih.gov

These studies underscore the principle that the biological activity of a tripeptide is not merely the sum of its constituent amino acids but arises from the specific three-dimensional structure and chemical properties that the sequence confers.

Significance of the Histidine/3-Methylhistidine and Glycine (B1666218) Moieties in Activity Modulation

Histidine vs. 3-Methylhistidine: The imidazole side chain of histidine is a versatile functional group in peptides, capable of acting as a proton donor or acceptor at physiological pH. Its properties are critical for the activity of many peptides, including TRH, where it is directly involved in receptor interaction. nih.gov

3-Methylhistidine (3-MH) is a post-translationally modified form of histidine, primarily found in the muscle proteins actin and myosin. wikipedia.orgrupahealth.combevital.no The addition of a methyl group to the imidazole ring alters its electronic properties and steric bulk. While 3-MH itself is not known to have direct physiological functions and is primarily used as a biomarker for muscle protein breakdown, its incorporation into a peptide in place of histidine would be expected to significantly impact biological activity. rupahealth.comnih.gov The methylation could affect receptor binding affinity and specificity by altering hydrogen bonding patterns and hydrophobic interactions.

Computational Modeling and Molecular Dynamics Simulations in Peptide Research

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the intricacies of peptide behavior at an atomic level. These methodologies offer profound insights into the dynamic nature of peptides, including their conformational changes, interactions with their environment, and aggregation tendencies. In the context of pyroglutamyl peptides such as this compound (p-3MHG), these computational approaches are particularly valuable for elucidating the structural and functional consequences of the N-terminal pyroglutamate residue.

Molecular dynamics simulations, for instance, can track the motions of individual atoms in a peptide over time, providing a detailed picture of its conformational landscape. nih.gov The use of advanced techniques like polarizable force fields in these simulations allows for a more precise depiction of electrostatic interactions, which is critical for understanding the role of charge distribution in peptide dynamics and interactions. nih.gov

Predicting Peptide Conformation and Interactions with Biological Targets

A primary application of computational modeling and MD simulations in peptide research is the prediction of a peptide's three-dimensional structure and how it interacts with biological targets such as receptors or enzymes. The conformation of a peptide is intrinsically linked to its biological activity.

MD simulations have been successfully employed to predict the conformational ensembles of pyroglutamylated peptides. For example, studies on pyroglutamylated amyloid-β (Aβ) peptides have demonstrated that the introduction of the pyroglutamate residue leads to significant shifts in the peptide's secondary and tertiary structures. nih.gov These simulations revealed alterations in inter-residue contacts and a modified conformational landscape, which in turn affect the peptide's aggregation propensity. nih.gov

Furthermore, these computational methods can predict how a peptide interacts with its surrounding environment. By analyzing the solvent accessible surface area and the dipole moments of water molecules in the immediate vicinity of the peptide, researchers can gain insights into its solubility and how it presents itself to potential binding partners. nih.gov For instance, simulations have shown that pyroglutamylation can alter the solvation properties of a peptide, which can influence its interaction with biological membranes or receptor binding pockets. nih.gov

Computational docking is another powerful tool used to predict the binding mode of a peptide to its protein target. This method explores the possible binding orientations of the peptide within the active site of a protein, providing valuable information for understanding the mechanism of action and for the design of novel peptide-based therapeutics. frontiersin.org

Table 1: Impact of Pyroglutamylation on Peptide Properties as Predicted by Molecular Dynamics Simulations

PropertyObservation from MD SimulationsImplication for Biological Interaction
Secondary Structure Shifts in the prevalence of α-helical and β-sheet content.Alters the peptide's overall shape and its ability to fit into a receptor's binding site.
Tertiary Structure Changes in long-range contacts between amino acid residues.Modifies the global fold of the peptide, potentially exposing or hiding key interaction motifs.
Solvent Accessible Surface Area (SASA) Alterations in the exposure of hydrophobic and hydrophilic residues.Influences the peptide's solubility and its interactions with the aqueous environment and biological membranes.
Dipole Moments Perturbations in the distribution of charge across the peptide.Affects electrostatic interactions with binding partners and the surrounding solvent.

Rational Design Principles for Pyroglutamyl Peptide Analogues

The insights gained from computational modeling and MD simulations are instrumental in the rational design of novel peptide analogues with improved properties, such as enhanced stability, selectivity, or efficacy. The rational design process for pyroglutamyl peptide analogues often involves a synergistic combination of computational predictions and experimental validation.

A significant hurdle in the rational design of peptide inhibitors is often the lack of an experimental structure of the target protein. nih.gov Computational modeling can help to overcome this limitation by generating predictive models of the peptide-target complex. These models can highlight key amino acid residues and structural features that are crucial for binding, thereby guiding the design of more potent and selective analogues. frontiersin.orgnih.gov

The principles of rational design for pyroglutamyl peptide analogues often focus on several key strategies:

Modification of the Peptide Backbone: Introducing non-natural amino acids or modifying the peptide bonds can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile.

Side Chain Modifications: Altering the side chains of the constituent amino acids can optimize interactions with the target receptor. For example, increasing the hydrophobicity of certain residues can enhance binding affinity.

C-terminal Modifications: Extending the C-terminus of a pyroglutamyl peptide with specific amino acid sequences, particularly hydrophobic ones, has been shown to significantly increase inhibitory potency in some cases. nih.gov

Conformational Constraints: Introducing cyclic structures or other conformational constraints can lock the peptide into its bioactive conformation, thereby increasing its affinity for the target.

The ultimate goal of these rational design strategies is to create peptidomimetics—small molecules that mimic the key structural and functional features of the parent peptide but possess improved drug-like properties. frontiersin.org Computational tools play a pivotal role in this process by enabling the in silico screening of virtual libraries of potential analogues, thus prioritizing the most promising candidates for chemical synthesis and biological testing.

Comparative Biochemical and Biological Perspectives on Pyroglutamyl Peptides and Methylhistidine Derivatives

Interspecies Comparative Analysis of Pyroglutamyl Peptidase Activity and Substrate Specificity

Pyroglutamyl peptidases are enzymes that cleave the pyroglutamyl (pGlu) residue from the N-terminus of peptides. nih.govwikipedia.org These enzymes are found across a wide range of organisms, from bacteria to mammals, and play crucial roles in the regulation of various physiological processes. nih.gov Interspecies analysis of pyroglutamyl peptidase activity reveals significant differences in both their distribution and substrate specificity.

In mammals, at least two main types of pyroglutamyl peptidases have been identified: Type I and Type II. nih.gov Type I pyroglutamyl peptidase is a cytosolic cysteine peptidase with broad substrate specificity, capable of hydrolyzing the pGlu residue from a variety of peptides. nih.govdcu.ie In contrast, Type II is a membrane-bound metalloenzyme with a much narrower substrate specificity, primarily targeting thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov A third type, found in serum, also displays narrow specificity for TRH. nih.gov

Bacterial pyroglutamyl peptidases also exhibit diversity in their substrate preferences. ebi.ac.uk For example, the enzyme from Bacillus amyloliquefaciens has been well-characterized and is known to cleave pGlu from various peptides. ebi.ac.uk The substrate specificity of these enzymes is influenced by the amino acid adjacent to the N-terminal pyroglutamyl residue. dcu.ie Generally, proline in the second position inhibits the activity of many pyroglutamyl peptidases. dcu.ie

The hypothetical susceptibility of Pyroglutamyl-3-methylhistidyl-glycine to these enzymes would depend on how the 3-methylhistidyl residue influences enzyme recognition and binding compared to an unmodified histidine.

Table 1: Comparative Overview of Mammalian Pyroglutamyl Peptidases

FeaturePyroglutamyl Peptidase IPyroglutamyl Peptidase IISerum Thyroliberinase
Cellular Location Cytosol nih.govMembrane-bound nih.govSerum nih.gov
Enzyme Class Cysteine peptidase nih.govMetalloenzyme nih.govMetalloenzyme nih.gov
Substrate Specificity Broad nih.govNarrow (TRH) nih.govNarrow (TRH) nih.gov

Comparative Biochemistry of Histidine Dipeptides and Their Methylated Forms (e.g., Anserine versus Carnosine)

The comparison between carnosine (β-alanyl-L-histidine) and its methylated form, anserine (β-alanyl-3-methyl-L-histidine), offers valuable insights into the potential biochemical properties of peptides containing 3-methylhistidine. wikipedia.org Carnosine and anserine are histidine-containing dipeptides (HCDs) found in high concentrations in the skeletal muscle and brain of many vertebrates. maastrichtuniversity.nlbiorxiv.org

The synthesis of carnosine is catalyzed by carnosine synthase, which combines β-alanine and L-histidine. wikipedia.org Anserine is subsequently formed through the methylation of carnosine by carnosine N-methyltransferase. nih.gov The distribution of these dipeptides varies significantly among species. For instance, while both are present in many birds and mammals, human skeletal muscle contains predominantly carnosine. maastrichtuniversity.nlbiorxiv.org

From a biochemical standpoint, the methylation of the imidazole (B134444) ring in anserine alters some of its properties compared to carnosine. Anserine has a slightly different pKa value for its imidazole ring (7.04) and is reported to be more resistant to enzymatic hydrolysis by carnosinase, an enzyme that degrades carnosine in the blood. wikipedia.org This increased stability may have physiological implications for its biological half-life and activity. Both dipeptides are known to possess antioxidant, pH-buffering, and metal-chelating properties. wikipedia.org

The presence of a 3-methylhistidyl residue in this compound would likely confer some of these properties, potentially influencing its stability and biological activity in a manner analogous to the differences observed between carnosine and anserine.

Table 2: Comparison of Carnosine and Anserine

FeatureCarnosineAnserine
Structure β-alanyl-L-histidineβ-alanyl-3-methyl-L-histidine wikipedia.org
Synthesis From β-alanine and L-histidine via carnosine synthase wikipedia.orgMethylation of carnosine by carnosine N-methyltransferase nih.gov
Tissue Distribution High in skeletal muscle and brain of many vertebrates maastrichtuniversity.nlbiorxiv.orgHigh in skeletal muscle and brain of many birds and some mammals maastrichtuniversity.nlbiorxiv.org
Key Properties Antioxidant, pH-buffering, metal-chelating wikipedia.orgSimilar to carnosine, with increased stability against carnosinase wikipedia.org

Evolutionary Conservation and Divergence of Peptide Metabolism and Signaling Pathways

Peptide signaling systems are ancient and have undergone extensive evolution, leading to both conservation and divergence of pathways across different animal lineages. nih.gov Neuropeptides, for example, are involved in a vast array of physiological processes, and their processing enzymes are often conserved. researchgate.netnih.gov The evolution of these systems can be traced back to the common ancestor of protostomes and deuterostomes. nih.govfrontiersin.org

The enzymes responsible for the biosynthesis and degradation of peptides, such as prohormone convertases and peptidases, are crucial for regulating the activity of signaling peptides. nih.govnih.gov The conservation of these enzymatic processes suggests a fundamental importance of peptide-mediated communication in animal biology. However, the diversification of peptide ligands and their receptors has allowed for the evolution of species-specific signaling pathways. nih.gov

For instance, the insulin/insulin-like growth factor (IGF) signaling system is evolutionarily conserved and controls metabolic processes in both vertebrates and invertebrates, although the specific functions of the insulin-like peptides can differ. oup.com Similarly, the signaling pathways of neuropeptides like oxytocin/vasopressin have ancient origins and show both conserved and diverged functions across different phyla. frontiersin.org

The metabolism of histidine-containing dipeptides also shows evolutionary divergence. The ability to synthesize anserine from carnosine is not uniformly present across all species, indicating a lineage-specific evolution of this metabolic pathway. nih.gov The evolutionary history of pyroglutamyl peptidases also points to a divergence of function, with some family members maintaining broad specificity while others have evolved to target specific peptide hormones. nih.gov

The potential role and metabolic fate of a peptide like this compound would be deeply embedded in this evolutionary context. Its interaction with receptors and enzymes would be governed by pathways that have been shaped by millions of years of evolution, showing both conserved features and species-specific adaptations. The study of such a molecule would necessitate a comparative approach to understand its potential biological significance.

Q & A

Q. What are the established synthesis protocols for Pyroglutamyl-3-methylhistidyl-glycine, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, solvent systems, catalysts) and purification methods (e.g., HPLC, recrystallization). To ensure reproducibility, follow guidelines for documenting experimental details, such as:
  • Precise stoichiometric ratios and reaction timelines.
  • Validation of intermediate products using spectroscopic techniques (e.g., NMR, mass spectrometry).
  • Inclusion of control experiments to account for batch variability.
    Replication requires full disclosure of procedural nuances in the main text or supplementary materials, as per journal standards .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A multi-modal approach is critical:
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–280 nm) and standardized calibration against reference materials (e.g., NIST-certified standards) .
  • Structural Confirmation :
  • Mass Spectrometry : High-resolution LC-MS/MS for molecular ion validation.
  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 to verify methylhistidyl modifications.
    Data must be cross-validated with synthetic intermediates to rule out side products .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions (e.g., pH, temperature)?

  • Methodological Answer : Employ a Design of Experiments (DoE) framework:
  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., pH, solvent polarity).
  • Response Surface Methodology : Optimize interactions between factors using central composite designs.
  • Validation : Replicate optimized conditions in triplicate and compare yields via ANOVA.
    Document all iterations in supplementary materials to enable peer critique and replication .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Address discrepancies through systematic review and meta-analysis:
  • Data Harmonization : Standardize bioassay parameters (e.g., cell lines, incubation times) using PICOT frameworks to isolate variables (Population: cell type; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀; Time: exposure duration) .
  • Bias Assessment : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality .
  • Mechanistic Studies : Use molecular docking or isotopic labeling to probe structure-activity relationships and validate hypotheses .

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